3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine
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Overview
Description
3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is a chemically modified derivative of sphingosine, a naturally occurring sphingolipid. This compound is notable for its role in various biochemical and pharmacological research applications, particularly due to its unique structural properties and biological activities .
Scientific Research Applications
3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is widely used in scientific research due to its unique properties and effects. It has been employed in:
Cell Culture Studies: To study the effects of sphingolipids on cell growth and differentiation.
Drug Delivery: As a component in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Tissue Engineering: In the development of biomaterials for tissue engineering applications.
Cancer Research: To investigate the effects of sphingolipid metabolism on cancer cell growth and metastasis.
Mechanism of Action
Target of Action
The primary target of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is protein kinase C . Protein kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
This compound acts as a selective inhibitor of protein kinase C activity . It binds to the active site of the enzyme, preventing it from phosphorylating other proteins .
Biochemical Pathways
By inhibiting protein kinase C, this compound affects multiple biochemical pathways. Protein kinase C plays a role in several signal transduction cascades, and its inhibition can affect cellular processes such as cell cycle progression, apoptosis, and differentiation .
Result of Action
The inhibition of protein kinase C by this compound can lead to a variety of cellular effects. Depending on the cell type and the specific pathways involved, this can result in changes in cell growth, differentiation, or survival .
Biochemical Analysis
Biochemical Properties
3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . This compound does not inhibit protein kinase A or myosin light chain kinase, although it inhibits calmodulin-dependent enzymes .
Molecular Mechanism
The mechanism of action of this compound is not fully understood. It is known to inhibit protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . This suggests that it may interact with these proteins and potentially others to exert its effects.
Preparation Methods
The synthesis of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine typically involves the protection of the hydroxyl group at the C-3 position of erythro-sphingosine with a tert-butyldimethylsilyl (TBDMS) group. This is achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as triethylamine. The protected erythro-sphingosine is then reacted with the silylating agent tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) to introduce the TBDMS group at the C-3 position. The final product is obtained by deprotection of the TBDMS group using an acid such as trifluoroacetic acid (TFA) or hydrofluoric acid (HF).
Chemical Reactions Analysis
3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Comparison with Similar Compounds
3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine can be compared with other sphingosine derivatives, such as:
3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine: Similar in structure but lacks the Fmoc group, which affects its biological activity and applications.
Sphingosine-1-phosphate: A naturally occurring sphingolipid involved in various signaling pathways, but with different functional groups and biological roles.
This compound’s unique combination of the TBDMS and Fmoc groups distinguishes it from other sphingosine derivatives, providing specific advantages in research applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H61NO4Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-28-37(44-45(5,6)39(2,3)4)36(29-41)40-38(42)43-30-35-33-26-22-20-24-31(33)32-25-21-23-27-34(32)35/h19-28,35-37,41H,7-18,29-30H2,1-6H3,(H,40,42)/b28-19+/t36-,37+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCAJQRDYWOKNL-LKTVSZBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H61NO4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.